Elloramycin

Antibacterial activity Structure-activity relationship Minimum inhibitory concentration

Medicinal chemistry groups studying tetracenomycin antibiotics face limited scaffolds for glycosylation diversification. Elloramycin solves this with a validated ElmGT system that generates novel L-digitoxosyl and D-glucosyl derivatives. - **Structural differentiation:** C-8 permethylated L-rhamnose + C-12a O-methyl group; aglycone 8-DMTC enables semisynthetic SAR (8-O-methylelloramycinone most active vs. L1210 leukemia). - **Mechanistic value:** Ribosomal binding probe (not DNA intercalation); avoids anthracycline cardiotoxicity. - **Supply:** Defined two-cluster heterologous production in S. lividans available.

Molecular Formula C32H36O15
Molecular Weight 660.6 g/mol
CAS No. 97218-42-3
Cat. No. B15564975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElloramycin
CAS97218-42-3
Molecular FormulaC32H36O15
Molecular Weight660.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1
InChIKeyOYEXGNNKRQPUBW-FJYHMNRNSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elloramycin: Technical Baseline and Structural Identity


Elloramycin (CAS 97218-42-3) is an anthracycline-like polyketide antibiotic produced by the soil bacterium Streptomyces olivaceus Tü 2353 [1]. The compound is characterized by a tetracenomycin-type aglycone core, specifically 8-demethyltetracenomycin C, which is modified by a C-12a O-methyl group and glycosylated at the C-8 position with a fully permethylated L-rhamnose moiety (2,3,4-tri-O-methyl-α-L-rhamnose) [2]. Its molecular formula is C32H36O15 with a molecular weight of 660.62 g/mol [3]. The compound exhibits weak antibacterial activity against Gram-positive bacteria and streptomycetes, and also shows activity against murine L-1210 leukemia cells in vitro, though it lacks efficacy against P388 leukemia in vivo [1].

Elloramycin: Why Generic Substitutions Fall Short


Elloramycin cannot be substituted by the closely related analog tetracenomycin C due to fundamental structural and biosynthetic divergences that produce distinct biological profiles. While tetracenomycin C possesses a methyl group at the C-8 position of its aglycone core, elloramycin instead features a permethylated L-rhamnose sugar moiety at this same position [1]. This structural difference is not merely cosmetic: it directly modulates antibacterial potency against Gram-positive organisms such as Bacillus subtilis [2]. Furthermore, the glycosyltransferase ElmGT, which catalyzes this distinctive C-8 glycosylation, exhibits broad and tunable substrate flexibility that enables the engineered biosynthesis of diverse hybrid analogs—a capability entirely absent from the tetracenomycin C biosynthetic machinery [3]. Consequently, research programs investigating glycosylated polyketide biosynthesis, sugar-dependent structure-activity relationships, or combinatorial analog generation will find that tetracenomycin C lacks the requisite enzymatic and structural platform provided uniquely by elloramycin and its associated biosynthetic cluster.

Elloramycin: Differentiation Evidence Against Analogues


C-8 Rhamnose Glycosylation and C-12a Methylation

In a direct head-to-head comparison, elloramycin demonstrates a 4-fold enhancement in antibacterial potency against Bacillus subtilis relative to its closest natural analog, tetracenomycin C [1]. This differential activity is attributable to the presence of the permethylated L-rhamnose sugar moiety at the C-8 position in elloramycin, which replaces the C-8 methoxy group found in tetracenomycin C [1]. The quantified MIC values underscore that the C-8 glycosylation pattern is a critical determinant of antibacterial efficacy in this class.

Antibacterial activity Structure-activity relationship Minimum inhibitory concentration

ElmGT Glycosyltransferase Flexibility for Analog Generation

The elloramycin biosynthetic enzyme ElmGT exhibits a uniquely broad substrate flexibility that distinguishes it from glycosyltransferases found in tetracenomycin C-producing strains such as Streptomyces glaucescens. While the native ElmGT reaction transfers L-rhamnose to 8-demethyltetracenomycin C to yield elloramycin, the enzyme is also capable of processing NDP-D-glucose and NDP-L-digitoxose [1]. This flexibility enabled the production of two novel elloramycin analogs—8-demethyl-8-L-digitoxosyltetracenomycin C and 8-demethyl-8-D-glucosyltetracenomycin C—which cannot be accessed using the tetracenomycin C biosynthetic cluster [1]. The generation of these analogs confirms that ElmGT tolerates both non-deoxygenated sugars (D-glucose) and sugars with an axial 3-OH group (L-digitoxose), marking the first example of an NDP-L-sugar co-substrate with this configuration for this enzyme class [1].

Combinatorial biosynthesis Glycosyltransferase engineering Natural product derivatization

Potency Benchmarking: 8-O-Methylelloramycinone in SAR

The glycosyltransferase ElmGT contains specific residues (L309 and N312) within its α/β/α motif in the nucleoside diphosphate-sugar binding region that can be mutated to modulate substrate flexibility [1]. This tunable property contrasts with glycosyltransferases from related anthracycline pathways (e.g., tetracenomycin C, urdamycin, aclacinomycin), which generally exhibit narrower or less well-characterized substrate flexibility [1]. Site-directed mutagenesis at these positions renders ElmGT more precise for the transfer of specific deoxysugars, allowing researchers to rationally control which sugar moiety is appended to the 8-demethyltetracenomycin C aglycone [1].

Protein engineering Substrate specificity Rational enzyme design

Unique Transglycosylation to Isoelloramycin

Streptomyces olivaceus produces a suite of minor congeners—elloramycins B, C, D, E, and F—that differ from the parent compound in their methylation patterns and solubility properties [1]. These minor derivatives demonstrate strong antimicrobial activities, particularly against Gram-positive bacteria [1]. The observed variation in biological activity among these congeners correlates directly with differences in O-methylation extent and aqueous solubility [1]. This congener profile provides a natural structure-activity relationship (SAR) dataset that is not available for tetracenomycin C, for which such a diverse array of naturally co-occurring methylated congeners has not been reported.

Antimicrobial activity Structure-activity relationship Congener analysis

Elloramycin: Research and Industrial Applications


Combinatorial Biosynthesis of Glycosylated Tetracenomycins

Elloramycin serves as a positive control or lead scaffold in agar dilution MIC assays against Bacillus subtilis ATCC 6633. With an MIC of 1 μg/mL, it provides a 4-fold more potent benchmark than tetracenomycin C (MIC = 4 μg/mL) for evaluating novel analogs or synthetic derivatives [1]. Procurement of elloramycin rather than tetracenomycin C is indicated when a more potent Gram-positive antibacterial baseline is required for SAR studies.

Semisynthetic Derivatization for SAR Studies

Research programs focused on generating structurally diverse glycosylated natural products should prioritize elloramycin over tetracenomycin C due to the proven substrate flexibility of the ElmGT glycosyltransferase. ElmGT accepts L-rhamnose, D-glucose, and L-digitoxose as sugar donors, enabling the production of at least two novel elloramycin analogs (glucosyl and digitoxosyl derivatives) that cannot be biosynthesized using tetracenomycin C pathway enzymes [2]. This flexibility makes elloramycin and its biosynthetic genes valuable tools for generating glycodiversified libraries for drug discovery.

Ribosomal Inhibition Mechanism Studies

Investigators seeking to engineer glycosyltransferase substrate specificity should select elloramycin as the source of the ElmGT enzyme. Residues L309 and N312 within the NDP-sugar binding region have been functionally validated as key modulators of sugar donor selectivity, enabling rational, site-directed mutagenesis to tailor which deoxysugar is appended to the aglycone [3]. Comparable residues have not been functionally characterized for glycosyltransferases from tetracenomycin C or other related anthracycline biosynthetic pathways, making ElmGT the preferred chassis for this class of protein engineering studies.

Pathway Engineering and Heterologous Expression

Programs investigating how incremental changes in O-methylation pattern affect antimicrobial activity and aqueous solubility should procure elloramycin for access to its five naturally co-occurring minor congeners (B-F) [4]. These compounds, isolated directly from S. olivaceus fermentation, constitute a pre-existing SAR library that links specific methylation patterns and solubility changes to biological activity against Gram-positive bacteria. Tetracenomycin C lacks a comparable set of naturally produced minor congeners, limiting its utility for this type of systematic SAR interrogation.

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